2-Amino-5-bromopyridin-4-ol
Description
Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry
Pyridine derivatives are a ubiquitous class of heterocyclic compounds that play a crucial role in numerous scientific fields. nih.govtandfonline.com Their presence in natural products like vitamins and alkaloids underscores their biological importance. researchgate.net In medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into drug candidates to enhance their therapeutic properties, including solubility and bioavailability. researchgate.netenpress-publisher.com This has led to the development of a wide range of drugs with activities such as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal. nih.govtandfonline.comsciencepublishinggroup.com Beyond pharmaceuticals, pyridine derivatives are also integral to the development of agrochemicals, dyes, and chemosensors. nih.govenpress-publisher.com The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a versatile building block in organic synthesis for the creation of novel compounds with diverse applications. enpress-publisher.com
Structural Context of 2-Amino-5-bromopyridin-4-ol within Functionalized Halogenated Pyridinols
This compound is a member of the functionalized halogenated pyridinol family. Its structure is characterized by a pyridine ring substituted with an amino group (-NH2) at the 2-position, a bromine atom at the 5-position, and a hydroxyl group (-OH) at the 4-position. This specific arrangement of functional groups imparts distinct chemical properties to the molecule.
The presence of the bromine atom, a halogen, is particularly significant. Halogenated pyridines are known to be valuable intermediates in organic synthesis. The bromine atom can participate in various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to the pyridine core. a2bchem.com The amino and hydroxyl groups also contribute to the molecule's reactivity and potential for forming hydrogen bonds, which can influence its physical properties and interactions with other molecules. The interplay of these functional groups makes this compound and related compounds versatile building blocks for constructing more complex molecular architectures. a2bchem.com
Overview of Academic Research Trajectories for Pyridinol Derivatives
Academic research into pyridinol derivatives has followed several key trajectories, primarily focusing on their synthesis and application as versatile chemical intermediates. The synthesis of various pyridinol derivatives, including halogenated and aminated versions, is a significant area of study. researchgate.netpatsnap.comgoogle.comprepchem.com Researchers continuously explore new and efficient synthetic routes to access these compounds. patsnap.comgoogle.com
A major focus of research is the use of pyridinol derivatives as building blocks in the synthesis of more complex molecules, particularly those with potential biological activity. ontosight.ai For instance, they serve as precursors for pharmaceuticals and agrochemicals. a2bchem.com The reactivity of the functional groups on the pyridinol ring allows for a wide range of chemical transformations, making them valuable in the construction of diverse molecular scaffolds. a2bchem.com Furthermore, studies have investigated the biological properties of pyridinol derivatives themselves, with some showing potential as anti-inflammatory agents. nih.gov The ability of the hydroxyl group to exist in equilibrium with its keto tautomer (a pyridone) also influences its chemical behavior and is a subject of research, particularly in the context of coordination chemistry and catalysis. researchgate.netwhiterose.ac.uk
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H5BrN2O | uni.lu |
| Molecular Weight | 189.01 g/mol | |
| IUPAC Name | 2-amino-5-bromo-1H-pyridin-4-one | uni.lu |
| Canonical SMILES | C1=C(NC=C(C1=O)Br)N | uni.lu |
| InChI Key | LPYIPSDRNLWBQE-UHFFFAOYSA-N | uni.lu |
| CAS Number | 1261269-33-3 | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYIPSDRNLWBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-33-3 | |
| Record name | 2-amino-5-bromopyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 2 Amino 5 Bromopyridin 4 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino and hydroxyl groups at positions 2 and 4, respectively, significantly enhances the electron density of the ring, making it more susceptible to electrophilic attack. These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of 2-amino-5-bromopyridin-4-ol, the C3 and C6 positions are activated.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the principles of pyridine chemistry suggest that reactions such as nitration or halogenation would likely occur at the C3 or C6 positions. For instance, nitration of the related 2-amino-5-bromopyridine (B118841) with nitric acid in sulfuric acid introduces a nitro group at the 3-position. orgsyn.org The precise regioselectivity in this compound would be influenced by the steric hindrance and the electronic effects of all three substituents.
Nucleophilic Aromatic Substitution Reactions at Bromine-Substituted Positions
The bromine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines towards nucleophilic attack is dependent on the position of the halogen. Positions C2 and C4 are more activated towards SNAr reactions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. researchgate.net While the bromine in this compound is at the C5 position, which is less activated than C2 or C4, the presence of the electron-donating amino and hydroxyl groups can influence the reaction's feasibility.
In a related compound, 2-amino-5-bromopyridine, the bromine atom can be replaced by various nucleophiles. For example, it can undergo substitution with sodium ethylate, although this reaction can be complicated by side reactions. researchgate.net A patented process describes a substitution reaction on 2-amino-5-bromo(iodo)pyridine with sodium benzylalcohol to introduce a protected hydroxyl group, which is a key step in the synthesis of 2-amino-5-hydroxypyridine. google.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The bromine atom on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used to synthesize biaryl compounds. wikipedia.org Bromopyridines are common substrates for this reaction. nih.gov For instance, 2-bromopyridine (B144113) can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base. beilstein-journals.org It is expected that this compound would readily participate in Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl or heteroaryl substituents at the C5 position. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is also applicable to bromopyridines and provides a method for vinylation of the pyridine ring. organic-chemistry.org The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination. drugfuture.com
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₂CO₃) | 5-Aryl-2-aminopyridin-4-ol |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ / Phosphine ligand / Base (e.g., Et₃N) | 5-Vinyl-2-aminopyridin-4-ol |
Reactivity of the Amino Group (e.g., Acylation, Reductive Amination)
The primary amino group at the C2 position is a versatile functional handle that can undergo a variety of transformations.
Acylation of the amino group is a common reaction to form amides. This is often done using acid chlorides or anhydrides. For example, the amino group of 2-aminopyridine (B139424) can be acetylated using acetic anhydride (B1165640). researchgate.net This reaction can also serve to protect the amino group during other transformations on the molecule. The acylation of 2-amino-5-bromopyridine has been employed as a preliminary step in the synthesis of more complex molecules. heteroletters.org
Reductive amination involves the reaction of the amino group with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to a secondary amine. 2-Amino-5-bromopyridine is described as a reagent used for labeling oligosaccharides via reductive amination. chemicalbook.combldpharm.com This indicates the capability of the amino group to participate in such reactions.
| Reaction of Amino Group | Reagent | Product |
| Acylation | Acetic anhydride or Acetyl chloride | N-(5-bromo-4-hydroxypyridin-2-yl)acetamide |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | 5-bromo-N-alkyl/aryl-pyridin-2,4-diamine |
Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C4 position behaves as a typical phenolic hydroxyl group, allowing for reactions such as etherification and esterification.
Etherification involves the formation of an ether by reacting the hydroxyl group with an alkyl halide or another suitable electrophile, typically in the presence of a base. While direct etherification of this compound is not widely reported, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine (B173621) suggests that such transformations on the pyridine ring are feasible. researchgate.net
Esterification can be achieved by reacting the hydroxyl group with an acid chloride or an acid anhydride. This reaction would lead to the formation of an ester at the C4 position. The reactivity of the hydroxyl group in this manner is a standard transformation for phenolic compounds.
| Reaction of Hydroxyl Group | Reagent | Product |
| Etherification | Alkyl halide (e.g., CH₃I) / Base | 2-Amino-5-bromo-4-methoxypyridine |
| Esterification | Acid chloride (e.g., Acetyl chloride) | (2-Amino-5-bromopyridin-4-yl) acetate |
Intramolecular and Intermolecular Cyclization Reactions
The presence of multiple functional groups in this compound provides opportunities for both intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. The amino group, hydroxyl group, and the bromine atom can all participate in ring-forming reactions with suitable reagents.
For instance, substituted 2-aminopyridines are known to undergo intramolecular cyclization to form various fused pyridine systems. nih.govacs.org Cobalt-catalyzed intramolecular [2+2+2] cycloadditions have been used to synthesize tricyclic fused 3-aminopyridines. nih.gov While specific cyclization reactions involving this compound are not detailed in the available literature, its structure suggests potential for the synthesis of novel polycyclic heteroaromatic compounds.
Spectroscopic Investigations of Reaction Mechanisms
The progress and mechanisms of the reactions involving this compound and its derivatives can be monitored and elucidated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the structure of the products and for identifying the position of substitution or functionalization. nih.gov For example, in the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-amino-5-bromopyridine, ¹H NMR and LCMS are used to characterize the product. ijssst.info
Infrared (IR) spectroscopy can be used to identify the presence of key functional groups, such as the amino (N-H stretching), hydroxyl (O-H stretching), and carbonyl groups in acylated or esterified products. Mass spectrometry (MS) is essential for determining the molecular weight of the products and for confirming the incorporation of new substituents.
A comprehensive review of the advanced characterization and computational studies for the chemical compound “this compound” could not be completed. Extensive searches for specific experimental and computational data regarding this compound did not yield sufficient detailed research findings in the public domain.
The execution of targeted searches for vibrational spectroscopy (FT-IR, Raman), nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry, X-ray crystallography, and Density Functional Theory (DFT) studies related to this compound did not provide the specific data, such as spectra, chemical shifts, fragmentation patterns, crystallographic parameters, or computational models, required to construct the detailed article as outlined.
Therefore, the generation of an in-depth, scientifically accurate article with the requested data tables and detailed research findings for each specified subsection is not possible at this time based on the available information. Further research and publication in peer-reviewed scientific literature are needed to provide the necessary data for a thorough analysis of this compound.
Advanced Characterization and Computational Studies of 2 Amino 5 Bromopyridin 4 Ol
Density Functional Theory (DFT) Studies
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For 2-Amino-5-bromopyridin-4-ol, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridinol ring, which are areas of high electron density. Conversely, the LUMO would likely be distributed over the pyridine (B92270) ring, particularly near the electron-withdrawing bromine atom.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Expected Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.0 to -5.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
Note: These values are estimations based on typical values for similar heterocyclic compounds and require specific DFT calculations for validation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays different potential values on the electron density surface using a color spectrum.
Red and Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. researchgate.net
Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms bonded to electronegative atoms. researchgate.net
Green Regions : Represent neutral or zero potential areas.
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their high electronegativity and lone pairs. A positive potential (blue) would be anticipated around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups, making them sites for nucleophilic interaction. The bromine atom would also contribute to the electrostatic potential distribution.
Atomic Charge Distribution Analysis (Mulliken, APT)
Atomic charge distribution analysis provides insight into how electrons are shared among the atoms within a molecule, which influences its electrostatic interactions and reactivity. Methods like Mulliken and Atomic Polar Tensor (APT) are used to calculate these partial charges. researchgate.net
In this compound, the nitrogen and oxygen atoms are expected to carry negative Mulliken charges due to their high electronegativity. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive charges. The carbon atom attached to the bromine (C5) would likely have a different charge distribution compared to other ring carbons due to the electron-withdrawing nature of the halogen.
Table 2: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| N (Pyridine Ring) | -0.4 to -0.6 |
| N (Amino Group) | -0.7 to -0.9 |
| O (Hydroxyl Group) | -0.6 to -0.8 |
| Br | -0.1 to -0.3 |
| C (attached to -OH) | +0.3 to +0.5 |
| C (attached to -NH₂) | +0.2 to +0.4 |
| H (of -NH₂) | +0.3 to +0.5 |
Note: This table is illustrative. Actual values are dependent on the specific computational method and basis set used.
Topological Studies of Intermolecular Interactions (e.g., NBO, AIM, ELF, LOL, ALIE, RDG)
Topological analyses provide a deeper understanding of the bonding and non-covalent interactions within a molecule.
Natural Bond Orbital (NBO) Analysis : Investigates charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. For this molecule, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyridine ring.
Atoms in Molecules (AIM) Theory : Characterizes the nature of chemical bonds based on the topology of the electron density. This analysis could confirm the presence and strength of intramolecular hydrogen bonds, such as between the amino group and the hydroxyl group.
Electron Localization Function (ELF) and Localization of Orbitals Locator (LOL) : These methods map the electron localization in a molecule, providing clear visual representations of bonding pairs, lone pairs, and atomic cores.
Reduced Density Gradient (RDG) Analysis : A powerful tool for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding crystal packing and molecular recognition.
A comprehensive topological study of this compound would reveal intramolecular hydrogen bonding and the electronic effects of the bromo, amino, and hydroxyl substituents on the pyridine ring.
Prediction of Spectroscopic Properties (UV-Vis, NMR, IR)
Computational methods can accurately predict spectroscopic properties, which are essential for compound characterization. researchgate.net
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The absorption maxima (λmax) for this compound would likely correspond to π→π* and n→π* transitions within the aromatic system.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts would be influenced by the electronic environment of each nucleus, with the electronegative N, O, and Br atoms causing characteristic shifts in adjacent protons and carbons.
IR Spectroscopy : DFT calculations can predict vibrational frequencies. Key vibrational modes for this molecule would include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Characteristic Group |
|---|---|---|---|
| UV-Vis | λmax | ~280-320 nm | π→π* transitions |
| ¹³C NMR | Chemical Shift (δ) | 150-160 ppm | C-OH |
| ¹³C NMR | Chemical Shift (δ) | 145-155 ppm | C-NH₂ |
| ¹H NMR | Chemical Shift (δ) | 5.0-7.0 ppm | -NH₂ |
| ¹H NMR | Chemical Shift (δ) | 9.0-11.0 ppm | -OH |
| IR | Wavenumber (cm⁻¹) | 3300-3500 | N-H Stretch |
| IR | Wavenumber (cm⁻¹) | 3200-3400 | O-H Stretch |
| IR | Wavenumber (cm⁻¹) | 1550-1650 | C=N/C=C Ring Stretch |
Note: These are generalized predictions. Experimental values can be affected by solvent, concentration, and temperature.
Applications of 2 Amino 5 Bromopyridin 4 Ol in Advanced Synthetic Chemistry
Role as a Key Building Block in Heterocyclic Compound Synthesis
The 2-amino-5-bromopyridin-4-ol scaffold contains multiple reactive sites, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The amino group can participate in cyclocondensation reactions with dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, a common strategy in the synthesis of purine (B94841) analogs and other bicyclic systems.
Furthermore, the pyridine (B92270) nitrogen and the amino group can act as nucleophiles, while the bromine atom provides a handle for cross-coupling reactions. The hydroxyl group can be converted into a better leaving group or participate in cyclization reactions. This multi-faceted reactivity allows for the construction of complex heterocyclic frameworks. For instance, intramolecular cyclization following a substitution reaction at the bromine position could lead to the formation of novel tricyclic systems. The synthesis of fused heterocyclic systems often relies on the strategic use of substituted aminopyridines.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reactant(s) | Reaction Type | Potential Product Class |
| 1,3-Dicarbonyl compounds | Cyclocondensation | Pyrido[2,3-d]pyrimidines |
| α-Haloketones | Hantzsch-type synthesis | Substituted dihydropyridines |
| Aryl boronic acids | Suzuki coupling | Aryl-substituted aminopyridinols |
| Alkynes | Sonogashira coupling | Alkynyl-substituted aminopyridinols |
Precursor for Polycyclic Azaarenes
Polycyclic azaarenes are an important class of compounds with applications in materials science and medicinal chemistry. The term "azaarene" refers to a polycyclic aromatic hydrocarbon in which one or more carbon atoms are replaced by nitrogen. This compound can serve as a valuable starting material for the synthesis of such structures.
One potential approach involves the initial elaboration of the pyridine ring through cross-coupling reactions at the bromine position to introduce another aromatic or heteroaromatic ring. Subsequent cyclization reactions, possibly involving the amino and hydroxyl groups, could then be employed to construct the final polycyclic system. For example, a Suzuki coupling with a suitably functionalized aryl boronic acid could be followed by an intramolecular amination or etherification to forge a new ring. The synthesis of polycyclic azaarenes from functionalized aminopyridines is a well-established strategy in organic synthesis.
Ligand in Coordination Chemistry and Catalyst Design
The aminopyridine moiety is a well-known ligand in coordination chemistry, capable of binding to a variety of metal centers through the pyridine nitrogen and/or the amino group. The presence of the hydroxyl group in this compound introduces an additional coordination site, allowing it to act as a bidentate or even a tridentate ligand. The coordination chemistry of aminopyridines is a popular area of research due to their versatility.
The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing bromine atom and the electron-donating amino and hydroxyl groups would influence the electron density at the metal center, which in turn affects the catalytic activity of the complex. For example, complexes of this compound with transition metals like palladium, copper, or rhodium could potentially be explored as catalysts in various organic transformations, such as cross-coupling reactions, hydrogenations, or hydroformylations. The design of catalysts often involves the strategic selection of ligands to modulate the reactivity of the metal center.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Metal Binding Sites | Potential Applications |
| Monodentate | Pyridine Nitrogen | Basic catalyst design |
| Bidentate | Pyridine Nitrogen and Amino Nitrogen | Chelation-stabilized catalysts |
| Bidentate | Pyridine Nitrogen and Hydroxyl Oxygen | Catalysis involving substrate activation |
| Bridging | Multiple coordination sites | Synthesis of polynuclear complexes |
Synthesis of Advanced Materials and Specialty Chemicals
The functional groups present in this compound make it an interesting candidate for the synthesis of advanced materials and specialty chemicals. The potential for polymerization, either through reactions involving the amino and hydroxyl groups or through cross-coupling of the bromine atom, could lead to the formation of novel polymers with interesting electronic or optical properties.
Furthermore, the ability of the molecule to participate in hydrogen bonding through its amino and hydroxyl groups could be exploited in the design of supramolecular assemblies and liquid crystals. The introduction of this building block into larger molecular architectures could also be a strategy for developing new dyes, pigments, or agrochemicals, where the specific substitution pattern on the pyridine ring could impart desired properties. The synthesis of functionalized pyridines is a key step in the development of a wide range of specialty chemicals.
Medicinal Chemistry and Biological Activity Research Involving 2 Amino 5 Bromopyridin 4 Ol and Its Derivatives
Scaffold for Novel Drug Discovery
No specific studies were identified that utilize 2-Amino-5-bromopyridin-4-ol as a primary scaffold for novel drug discovery programs. While the broader class of aminopyridines is explored in medicinal chemistry, research focusing on this specific bromo- and hydroxy-substituted isomer is not documented in the context of a versatile drug discovery scaffold.
Intermediate in Pharmaceutical Synthesis (e.g., Kinase Inhibitors, Lorlatinib)
There is no evidence in the reviewed literature to support the use of this compound as an intermediate in the synthesis of known pharmaceutical agents, including the kinase inhibitor Lorlatinib. Syntheses of related compounds often utilize the common chemical intermediate 2-amino-5-bromopyridine (B118841) researchgate.net.
Development of Anti-cancer Agents
Antimicrobial and Antibacterial Activity Studies
No dedicated studies on the antimicrobial or antibacterial properties of this compound or its derivatives were found. While various substituted aminopyridine and aminopyrimidine derivatives have been investigated for such activities, this specific compound is not mentioned nih.gov.
Inhibition of Specific Biological Targets (e.g., PI3Kinase, VEGFR-2, TBK1, IKKε, KHK, NO Synthases, Dopamine D3 Receptor)
A targeted search for the inhibitory activity of this compound against the specified biological targets yielded no relevant results.
PI3Kinase and VEGFR-2: The literature on inhibitors for these kinases describes other molecular scaffolds.
TBK1 and IKKε: While some inhibitors for these inflammatory kinases are known, none are based on the this compound structure. Research in this area includes complex molecules like substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridines nih.gov.
KHK (Ketohexokinase): Known inhibitors of KHK, such as pyrimidinopyrimidine derivatives, are structurally unrelated to this compound nih.gov.
NO Synthases: Research into selective inhibitors for neuronal nitric oxide synthase (nNOS) has focused on various 2-aminopyridine (B139424) derivatives, but not the specific 5-bromo-4-ol substituted compound nih.govescholarship.org.
Dopamine D3 Receptor: Studies of ligands for the dopamine D3 receptor describe complex molecules, and none were identified as being derived from this compound nih.govmdpi.comnih.gov.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Given the absence of studies on the biological activity of this compound and its derivatives, no literature exists detailing their structure-activity relationships.
Table of Compounds Mentioned
Since no specific derivatives or related compounds could be discussed in the context of the outline for this compound, a table of compounds cannot be generated.
Molecular Docking and In Silico Studies for Biological Activity Prediction
Molecular docking and in silico studies are pivotal in modern drug discovery, offering predictive insights into the interaction of small molecules with biological targets. Although specific docking studies for this compound are not readily found, research on structurally similar compounds, such as other brominated aminopyridine derivatives, highlights the potential binding modes and biological activities that could be anticipated.
For instance, a study on 2-Amino-3-bromo-5-nitropyridine involved detailed quantum mechanical, spectroscopic, and molecular docking analyses. nih.gov This derivative was docked into the active site of the protein 5FCT, a dihydrofolate synthase inhibitor. The investigation revealed a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol, indicating a favorable binding affinity. nih.gov Such studies underscore the potential of brominated aminopyridine scaffolds to interact with key biological targets. The calculated electrophilicity index of 5.905 for 2-Amino-3-bromo-5-nitropyridine further suggests its potential for biological activity. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for various pyridine (B92270) and pyrimidine (B1678525) derivatives have also been conducted to assess their drug-like properties. nih.gov These computational tools help in the early stages of drug development to predict the pharmacokinetic profile of compounds, thereby guiding the design of molecules with improved therapeutic potential. While specific data for this compound is unavailable, the general applicability of these methods to its derivatives is a standard practice in medicinal chemistry.
The table below summarizes findings from in silico studies on related pyridine derivatives, illustrating the types of interactions and predicted activities.
| Compound/Derivative Class | Target Protein/System | Key In Silico Findings | Reference |
| 2-Amino-3-bromo-5-nitropyridine | Dihydrofolate synthase (5FCT) | Minimum binding energy: -5.9 kcal/mol; Intermolecular energy: -6.5 kcal/mol. nih.gov | nih.gov |
| Pyridine and Pyrimidine Derivatives | EGFR (Wild and T790M) | Investigated for their impact on cell cycle and apoptosis; further evaluated for EGFR kinase inhibitory activities. nih.gov | nih.gov |
| Pyridopyridine Derivatives | FMS Kinase | Molecular modeling studies performed to understand binding interactions in the active site. researchgate.net | researchgate.net |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Serotonin Transporter (SERT) and 5HT_1A Receptor | Docking analysis revealed interactions with key amino acid residues of the target proteins. mdpi.com | mdpi.com |
Applications in Agrochemistry (e.g., Herbicides, Pesticides)
The pyridine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as herbicides, insecticides, and fungicides. Although specific agrochemical applications of this compound are not detailed in the available literature, its structural relative, 2-Amino-5-bromo-4-methylpyridine, is noted for its use in the formulation of effective pesticides and herbicides. chemimpex.com The stability and reactivity of this compound allow for tailored modifications to enhance its utility in various chemical reactions for developing agrochemicals. chemimpex.com
The broader class of pyridine derivatives has been extensively explored for agrochemical applications:
Herbicidal Activity : A study on substituted 3-(pyridin-2-yl)phenylamino derivatives, designed as protoporphyrinogen oxidase (PPO) inhibitors, demonstrated excellent herbicidal activities and high crop safety. ntu.edu.sg Molecular docking studies of these derivatives with Nicotiana tabacum PPO (NtPPO) revealed effective interactions, including π-π stacking and hydrogen bonds, providing insights into their mechanism of action. ntu.edu.sg Another series of pyrrolopyridylimidazolinones were synthesized and found to possess potent herbicidal activity, controlling a broad spectrum of weeds at low application rates.
Insecticidal Activity : Research into various pyridine derivatives has revealed significant insecticidal properties. nih.govmdpi.com For example, a study on the synthesis and toxicity of certain pyridine derivatives against the cowpea aphid (Aphis craccivora) showed that some compounds possessed moderate to strong aphidicidal activities. nih.gov Another investigation into 2-phenylpyridine derivatives containing N-phenylbenzamide moieties found that several compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.com
The following table presents examples of pyridine derivatives and their documented agrochemical activities.
| Compound/Derivative Class | Application | Target Organism/Enzyme | Key Findings | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Pesticides, Herbicides | Plant pathogens | Serves as a key intermediate in the formulation of agrochemicals. chemimpex.com | chemimpex.com |
| Substituted 3-(pyridin-2-yl)phenylamino derivatives | Herbicides | Protoporphyrinogen oxidase (PPO) | Exhibited superior herbicidal activities against broadleaf and monocotyledon weeds. ntu.edu.sg | ntu.edu.sg |
| Pyrrolopyridylimidazolinones | Herbicides | Broad spectrum of weeds | Potent herbicidal activity at low application rates. | |
| N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Insecticides | Cowpea aphid (Aphis craccivora) | Insecticidal activity was about 4-fold that of the commercial insecticide acetamiprid. nih.gov | nih.gov |
| 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Insecticides | Mythimna separata | Several compounds showed 100% inhibition at 500 mg/L. mdpi.com | mdpi.com |
Future Research Directions and Unexplored Avenues for 2 Amino 5 Bromopyridin 4 Ol
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. The development of stereoselective synthetic methods for 2-Amino-5-bromopyridin-4-ol derivatives is a critical next step. Future research in this area could focus on:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions involving the pyridinol core. This could involve asymmetric hydrogenation, Sharpless asymmetric dihydroxylation, or other well-established methods to introduce chiral centers.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct chiral derivatives of this compound. For instance, chiral amino acids or other natural products could serve as precursors. chimia.ch
Resolution of Racemates: Developing efficient methods for separating racemic mixtures of this compound derivatives. This could involve classical resolution with chiral acids or bases, or more advanced techniques like chiral chromatography.
A study on the synthesis of novel chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives demonstrated that the introduction of a chiral residue can significantly influence biological activity, with (R)-enantiomers showing greater antimicrobial potency than their (S)-counterparts. nih.gov This highlights the importance of stereochemistry in designing bioactive molecules and underscores the need for developing stereoselective syntheses for this compound derivatives.
Investigation of Novel Reaction Pathways and Transformations
Exploring new reaction pathways for this compound can lead to the discovery of novel compounds with unique properties. The presence of multiple reactive sites—the amino group, the hydroxyl group, the bromine atom, and the pyridine (B92270) ring—offers a rich platform for chemical exploration. Future investigations could include:
Cross-Coupling Reactions: Utilizing the bromine atom for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents at the 5-position of the pyridine ring. nbinno.com This would allow for the creation of a diverse library of derivatives with tailored electronic and steric properties.
Ring-Opening and Recyclization Reactions: Investigating the possibility of ring-opening the pyridinol core under specific conditions, followed by recyclization to form novel heterocyclic systems. A study on 2-iminopyridines demonstrated a novel synthesis of multi-substituted 4-aminopyridines through a ring-opening and recyclization mechanism. rsc.org
Directed Lithiation: Exploring directed ortho-metalation (DoM) to functionalize the pyridine ring at positions adjacent to the existing substituents. This technique could provide access to derivatives that are not easily accessible through other methods. rsc.org
Copper-Catalyzed Amination: A copper-catalyzed amination at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines has been shown to provide excellent yields, offering a selective and economical coupling reaction. rsc.org
Integration into Advanced Functional Materials and Nanotechnology
The photophysical and electronic properties of pyridinol derivatives make them attractive candidates for incorporation into advanced functional materials and nanostructures. Future research in this domain could explore:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives have been successfully used as hole-transporting materials in OLEDs. nih.govnih.gov The unique electronic properties of this compound could be harnessed to design new materials for more efficient and stable OLED devices.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group of this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of MOFs. mdpi.com These materials could have applications in gas storage, catalysis, and sensing.
Sensors: The ability of the pyridinol scaffold to interact with various analytes through hydrogen bonding or coordination could be exploited to develop chemical sensors. Functionalization of the core structure could lead to sensors with high selectivity and sensitivity.
Nanoparticle Functionalization: this compound and its derivatives could be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in applications such as drug delivery and bioimaging.
| Potential Application | Key Feature of this compound |
| OLEDs | Tunable electronic properties |
| MOFs | Metal coordinating sites (N, OH) |
| Chemical Sensors | Analyte interaction capabilities |
| Nanoparticle Functionalization | Surface anchoring groups (NH2, OH) |
Comprehensive In Vivo Pharmacological Studies of Promising Derivatives
While in vitro studies provide valuable preliminary data, comprehensive in vivo pharmacological studies are essential to evaluate the therapeutic potential of any new compound. For promising derivatives of this compound, future research should focus on:
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models. This is crucial for understanding their bioavailability and optimizing dosing regimens.
Efficacy Studies: Evaluating the therapeutic efficacy of the derivatives in relevant animal models of disease. For example, based on the known antioxidant activity of some aminopyridinol derivatives, in vivo studies in models of neurodegenerative diseases could be warranted. mdpi.com
Toxicology Studies: Assessing the short-term and long-term toxicity of the compounds to identify any potential adverse effects.
A study on aminopyridinol derivative BJ-1201 showed its neuroprotective effects against glutamate-induced neurotoxicity in murine hippocampal cells, highlighting the potential of this class of compounds for treating neurodegenerative disorders. mdpi.com
Computational Design and Virtual Screening of this compound Based Bioactive Molecules
Computational methods have become indispensable tools in modern drug discovery and materials science. For this compound, these techniques can accelerate the discovery of new bioactive molecules and materials with desired properties. Future computational efforts could include:
Virtual Screening: Using the this compound scaffold as a template to screen large virtual libraries of compounds for potential biological activity against specific targets. nih.gov This can help to prioritize compounds for synthesis and experimental testing.
Molecular Docking: Performing molecular docking studies to predict the binding modes of this compound derivatives with biological targets such as enzymes and receptors. nih.gov This can provide insights into the structure-activity relationships and guide the design of more potent and selective inhibitors.
Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum chemical methods to calculate the electronic and photophysical properties of this compound derivatives. researchgate.net This can aid in the design of new materials for applications in electronics and photonics.
In silico studies, including molecular docking, have been successfully used to predict the binding modes and molecular interactions of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors. mdpi.com A similar approach could be applied to derivatives of this compound to identify new enzyme inhibitors.
| Computational Method | Application for this compound |
| Virtual Screening | Identification of new bioactive molecules |
| Molecular Docking | Prediction of binding modes with biological targets |
| Quantum Chemical Calculations | Prediction of electronic and photophysical properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-5-bromopyridin-4-ol?
- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by regioselective amination and hydroxylation. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to introduce bromine at the 5-position .
- Amination : Introduce the amino group via nucleophilic substitution using ammonia or ammonium hydroxide under controlled pH (7–9) to avoid over-substitution .
- Hydroxylation : Oxidize the 4-position using hydrogen peroxide or tert-butyl hydroperoxide in acidic conditions .
Q. How can purity and stability be ensured during purification?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove impurities; melting point analysis (e.g., mp 208–210°C for related bromopyridines) confirms purity .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane (1:3) for polar impurities .
- Storage : Store under inert gas (argon) at −20°C to prevent degradation via bromine displacement or oxidation .
Q. What techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions observed in co-crystals with benzoic acid derivatives) .
- Spectroscopy : Use NMR (δ 6.8–7.2 ppm for aromatic protons) and NMR (δ 110–150 ppm for pyridine carbons) to confirm substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode validates molecular weight (e.g., M.W. 189.01 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide biological activity optimization?
- Methodological Answer :
- Functional Group Variation : Replace the bromine atom with chloro or trifluoromethyl groups to assess impact on antimicrobial activity .
- Bioassay Design : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays; correlate electronic properties (Hammett σ values) with activity trends .
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinity to target enzymes .
Q. How to resolve contradictory reactivity data in nucleophilic substitution reactions?
- Methodological Answer :
- Control Variables : Systematically test solvent polarity (e.g., DMF vs. THF), temperature (25–100°C), and leaving group ability (Br vs. Cl) .
- Kinetic Studies : Use NMR to track reaction rates; identify side products (e.g., dehalogenation) via GC-MS .
- Mechanistic Probes : Introduce isotopic labeling (e.g., -ammonia) to trace substitution pathways .
Q. What strategies improve solubility for in vitro bioassays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- Derivatization : Convert the hydroxyl group to a phosphate ester temporarily; cleave post-assay using alkaline phosphatase .
- pH Adjustment : Dissolve in PBS (pH 7.4) to exploit the compound’s weak acidity (pKa ~8.5 for the hydroxyl group) .
Q. How to analyze electronic effects on reaction mechanisms using computational tools?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level; calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in water and DMSO to model transition states in substitution reactions .
Data Contradiction Analysis
Q. How to address inconsistent biological activity reports across studies?
- Methodological Answer :
- Standardize Assays : Use identical bacterial strains (e.g., ATCC controls) and nutrient broth compositions to minimize variability .
- Control Redox Conditions : Add antioxidants (e.g., ascorbic acid) to prevent bromine loss during long-term assays .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent or temperature differences .
Q. Why do X-ray structures show variable hydrogen-bonding patterns?
- Methodological Answer :
- Crystallization Conditions : Screen solvents (e.g., methanol vs. acetonitrile) to isolate polymorphs; analyze packing via Mercury software .
- Temperature Effects : Collect data at 100 K vs. 298 K to assess thermal motion impacts on bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
